molecular formula C8H12O2 B14445612 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one CAS No. 74600-39-8

3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one

Cat. No.: B14445612
CAS No.: 74600-39-8
M. Wt: 140.18 g/mol
InChI Key: SCIRRVSSZJVVHI-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyethyl group, a methyl group, and a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylcyclopentanone with acetaldehyde, followed by dehydration and reduction steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium or nickel may be used to facilitate the reduction steps, and advanced purification techniques like distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: 3-(1-Oxoethyl)-2-methylcyclopent-2-en-1-one or 3-(1-Carboxyethyl)-2-methylcyclopent-2-en-1-one.

    Reduction: 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-ol.

    Substitution: 3-(1-Hydroxyethyl)-2-(substituted methyl)cyclopent-2-en-1-one.

Scientific Research Applications

3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxyethyl)-2-methylcyclopentanone: Similar structure but lacks the double bond in the ring.

    3-(1-Hydroxyethyl)-2-methylcyclohex-2-en-1-one: Similar structure but with a six-membered ring.

    3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-ol: Similar structure but with an additional hydroxyl group.

Uniqueness

3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74600-39-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(1-hydroxyethyl)-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-5-7(6(2)9)3-4-8(5)10/h6,9H,3-4H2,1-2H3

InChI Key

SCIRRVSSZJVVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C(C)O

Origin of Product

United States

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